REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[C:6]([CH2:10][C:11]#N)[C:5]([CH2:13][C:14]#[N:15])=[CH:4][C:3]=2[O:2]1.N>[Ni]>[CH2:1]1[O:2][C:3]2[C:8](=[CH:7][C:6]3[CH2:10][CH2:11][NH:15][CH2:14][CH2:13][C:5]=3[CH:4]=2)[O:9]1
|
Name
|
4,5-methylenedioxy-1,2-benzenediacetonitrile
|
Quantity
|
0.595 mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=CC2O1)CC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
24 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled autoclave contents were filtered
|
Type
|
CUSTOM
|
Details
|
to remove the nickel
|
Type
|
WASH
|
Details
|
the catalyst washed with 500 ml of hot ethanol
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=CC3=C(CCNCC3)C=C2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |